molecular formula C19H23F3N2O3 B11493891 5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one

5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one

Cat. No.: B11493891
M. Wt: 384.4 g/mol
InChI Key: JFCOJKQEHLAORB-UHFFFAOYSA-N
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Description

5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes an oxazolidinone ring, an indole moiety, and several alkyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the indole derivative, followed by the formation of the oxazolidinone ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements for pharmaceutical and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The oxazolidinone ring can be reduced to form amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the oxazolidinone ring may produce amines.

Scientific Research Applications

5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and used in the food industry.

    2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone: Another compound with similar structural features and applications in flavor and fragrance.

Uniqueness

5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one is unique due to the presence of the trifluoromethyl group and the indole moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various advanced applications.

Properties

Molecular Formula

C19H23F3N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

5-ethyl-4-hydroxy-4,5-dimethyl-3-[2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C19H23F3N2O3/c1-5-17(3)18(4,26)24(16(25)27-17)10-9-12-11(2)23-15-13(12)7-6-8-14(15)19(20,21)22/h6-8,23,26H,5,9-10H2,1-4H3

InChI Key

JFCOJKQEHLAORB-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(N(C(=O)O1)CCC2=C(NC3=C2C=CC=C3C(F)(F)F)C)(C)O)C

Origin of Product

United States

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